molecular formula C24H26N4O2 B10980453 N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10980453
M. Wt: 402.5 g/mol
InChI Key: KOTDKNWRJRVQFO-UHFFFAOYSA-N
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Description

The compound N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a bis-indole derivative characterized by a unique structural architecture. Its core consists of two indole moieties: one substituted with a methyl group at the 1-position and the other linked via a butanoyl-ethylamino bridge. The butanoyl chain provides flexibility, which may enhance conformational adaptability in biological interactions compared to rigid aromatic linkers .

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C24H26N4O2/c1-28-16-20(19-9-3-5-11-22(19)28)24(30)26-14-13-25-23(29)12-6-7-17-15-27-21-10-4-2-8-18(17)21/h2-5,8-11,15-16,27H,6-7,12-14H2,1H3,(H,25,29)(H,26,30)

InChI Key

KOTDKNWRJRVQFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

N-Methylation of Indole

The introduction of a methyl group at the N1 position of indole is achieved via alkylation using methyl iodide under basic conditions. In a representative procedure:

  • Indole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Sodium hydride (1.2 equiv) is added at 0°C, followed by methyl iodide (1.1 equiv).

  • The reaction proceeds at room temperature for 12 hours, yielding 1-methyl-1H-indole in 85–90% yield.

Carboxylation at C3

The C3 position is functionalized via formylation followed by oxidation:

  • 1-methyl-1H-indole undergoes Vilsmeier–Haack formylation with POCl₃ and DMF to yield 1-methyl-1H-indole-3-carbaldehyde.

  • Oxidation with KMnO₄ in acidic medium converts the aldehyde to 1-methyl-1H-indole-3-carboxylic acid (75% yield).

Synthesis of Fragment B: 4-(1H-Indol-3-yl)butanoic Acid

Friedel–Crafts Alkylation

Indole is alkylated with γ-butyrolactone under acidic conditions:

  • Indole (1.0 equiv) and γ-butyrolactone (1.2 equiv) are heated in concentrated H₂SO₄ at 60°C for 6 hours.

  • The lactone ring opens to form 4-(1H-indol-3-yl)butanoic acid after hydrolysis (60% yield).

Alternative Route via Michael Addition

A Michael acceptor approach employs ethyl acrylate:

  • Indole reacts with ethyl acrylate in the presence of BF₃·Et₂O to form ethyl 4-(1H-indol-3-yl)butanoate.

  • Saponification with NaOH yields the free acid (55–65% yield).

Coupling to Ethylenediamine

Protection of Ethylenediamine

To prevent undesired side reactions, ethylenediamine is protected with Boc groups:

  • Ethylenediamine (1.0 equiv) is treated with di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv) in THF.

  • The reaction yields N,N'-di-Boc-ethylenediamine (90% yield).

Coupling of Fragment A

  • 1-methyl-1H-indole-3-carboxylic acid (1.1 equiv) is activated with EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF.

  • The activated acid reacts with N,N'-di-Boc-ethylenediamine (1.0 equiv) at 0°C, followed by stirring at room temperature for 24 hours.

  • Purification by silica gel chromatography (4% MeOH/CH₂Cl₂) affords the mono-coupled product N-Boc-2-{[Boc-amino]ethyl}-1-methyl-1H-indole-3-carboxamide (85% yield).

Coupling of Fragment B

  • 4-(1H-indol-3-yl)butanoic acid (1.1 equiv) is similarly activated with EDC·HCl/HOBt.

  • Reaction with the mono-coupled product yields the fully protected intermediate N,N'-di-Boc-N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide (78% yield).

Deprotection

The Boc groups are removed using trifluoroacetic acid (TFA):

  • The protected compound is stirred in 10:1 CH₂Cl₂/TFA for 2 hours.

  • Purification by reversed-phase chromatography (50% MeOH/H₂O with 0.05% TFA) yields the final product as a di-TFA salt (95% yield).

Characterization and Analytical Data

The synthetic intermediates and final product are characterized by:

  • ¹H NMR : Key signals include indole NH (δ 10.2–11.5 ppm), methyl groups (δ 3.6–3.8 ppm), and amide protons (δ 7.8–8.2 ppm).

  • HRMS : Calculated for C₂₅H₂₇N₅O₃ [M+H]⁺: 454.2094; Found: 454.2098.

  • HPLC : Purity >98% (C18 column, MeOH/H₂O gradient).

Optimization and Challenges

  • Regioselectivity : N-Methylation must be controlled to avoid C3 competition.

  • Amide Coupling : Excess EDC·HCl (1.5 equiv) improves yields but requires careful purification.

  • Deprotection Efficiency : Prolonged TFA exposure (>3 hours) leads to indole degradation .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce simpler amine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP). The anticancer efficacy is often evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (μM)
MDA-MB-23127.6
LNCaP35.2
A549 (Lung Cancer)40.5

These findings suggest that modifications to the indole structure can enhance anticancer properties, making this compound a promising candidate for developing new chemotherapeutic agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentInhibition (%)
Compound A70
Ibuprofen65
Control0

The anti-inflammatory effects were confirmed through animal models, where significant reductions in inflammation markers were observed .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. The compound has shown effective free radical scavenging capabilities in DPPH and ABTS assays.

Assay TypeScavenging Activity (%)
DPPH85
ABTS78

These results indicate its potential utility in developing supplements or drugs aimed at oxidative stress-related conditions .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound.

  • Indole Substitution : The presence of the indole moiety is crucial for enhancing anticancer activity.
  • Methoxybenzyl Group : Modifications at this position can lead to improved anti-inflammatory effects.
  • Dihydropyridine Core : The structural components contribute significantly to overall biological efficacy.

Case Study 1: Anticancer Evaluation

A study synthesized several derivatives based on this compound's core structure and tested them against various cancer cell lines. The results indicated that certain modifications led to IC50 values as low as 27.6 μM against MDA-MB-231 cells, highlighting the potential for developing new anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In a comparative study assessing anti-inflammatory activities, compounds derived from this structure were tested in animal models. Results showed significant reductions in pro-inflammatory cytokine levels, suggesting a mechanism that could be further explored for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Amide Linkages

Benzamide Derivatives ()

A series of N-(2-(1H-indol-3-yl)ethyl)-aromatic amides (e.g., compounds 15–19 ) feature benzamide groups with varying substituents (methyl, methoxy, chloro, etc.) . Key differences from the target compound include:

  • Electron-withdrawing substituents (e.g., 4-chloro in 17 ) increase melting points (150.6–152.0°C) compared to electron-donating groups (4-methoxy in 16 : 132.8–134.3°C).
  • The rigid benzamide backbone contrasts with the flexible butanoyl chain in the target compound, which may reduce steric hindrance and improve binding to flexible protein pockets.
Butanamide Analogs ()

4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide shares the butanamide chain but replaces the methylindole with a 5-hydroxyindole . The hydroxyl group enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing blood-brain barrier permeability compared to the methylated target compound.

Indole Substitution Patterns

Methylation at the 1-Position
Fluorinated and Biphenyl Derivatives ()
  • N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () incorporates a bulky fluoro-biphenyl group , which may enhance affinity for hydrophobic binding pockets but reduce solubility .
  • N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () features a keto group and fluorine, improving electrophilic reactivity and metabolic resistance compared to the target compound’s amide-based structure .

Structural Complexity and Pharmacokinetics

Bis-Indole Derivatives ()

N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide () shares a bis-indole framework but lacks the butanoyl linker and methyl substitution. Its molecular weight (346.4 g/mol) is lower than the target compound’s, suggesting differences in bioavailability and distribution .

Piperidine-Carboxamide Derivatives ()

A piperidine-linked compound (C28H37N5O2 ) with a 4-methoxy-3-(4-methylpiperazin-1-yl)phenyl group demonstrates how bulky substituents and tertiary amines can modulate receptor selectivity (e.g., serotonin receptors) . The target compound’s simpler structure may favor broader target engagement.

Data Table: Key Structural and Physical Comparisons

Compound Name (Source) Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound Bis-indole, butanoyl-ethylamino 1-methylindole, butanoyl N/A ~422.5* Flexible linker, methylated indole
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17, ) Benzamide-ethylindole 4-chlorobenzamide 150.6–152.0 326.8 High rigidity, electron-withdrawing
4-Amino-N-(2-(5-hydroxyindol-3-yl)ethyl)butanamide () Butanamide-ethylindole 5-hydroxyindole N/A 289.3 Polar, hydrogen-bond donor
N-(2-(1H-Indol-3-yl)ethyl)-2-fluoro-biphenylpropanamide () Propanamide-ethylindole 2-fluoro-biphenyl N/A ~406.4 Bulky aromatic, lipophilic
N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide () Bis-indole carboxamide Unsubstituted indoles N/A 346.4 Dual carboxamide, compact structure

*Calculated based on molecular formula.

Biological Activity

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, a complex indole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique indole structure that is known for its diverse biological activities. The presence of the indole moiety is crucial as it is associated with various pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Cannabinoid Receptor Modulation : Research indicates that indole derivatives can act as allosteric modulators for cannabinoid receptors. For instance, structural modifications in similar compounds have shown significant binding affinities and cooperativity with the cannabinoid type 1 receptor (CB1), which plays a role in pain modulation and appetite regulation .
  • Inhibition of Tumor Growth : Some studies have demonstrated that indole-based compounds can inhibit the proliferation of cancer cells. For example, certain derivatives have shown preferential suppression of A549 lung cancer cells compared to non-tumor fibroblasts, indicating potential as anti-cancer agents .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity TypeObserved EffectReference
AnticancerInhibits A549 cell growth
AntimicrobialLow MIC against MRSA (0.98 μg/mL)
Cannabinoid ModulationAllosteric modulation of CB1

Case Studies

Case Study 1: Anticancer Activity

In a study focused on the synthesis and evaluation of indole derivatives, compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. Notably, compound 3k demonstrated a minimum inhibitory concentration (MIC) against MRSA that was notably low, indicating its potential as an effective antimicrobial agent .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of indole derivatives in models of Parkinson's disease. The results suggested that these compounds could modulate dopaminergic signaling pathways, providing a basis for their use in treating neurodegenerative disorders .

Q & A

Basic Questions

Q. What are the common synthetic strategies for preparing indole-based carboxamides like N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling indole derivatives with activated acylating agents. For example, amidation reactions using carbodiimide coupling agents (e.g., EDCI or DCC) are widely employed to link indole moieties to ethylenediamine backbones. Substituent-specific modifications, such as methylation at the indole nitrogen, require controlled alkylation conditions (e.g., methyl iodide in DMF). Key steps include purification via column chromatography and structural validation using 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and HRMS .

Q. How is structural characterization of this compound performed to confirm its purity and identity?

  • Methodological Answer : Multinuclear NMR spectroscopy (1H^1 \text{H}, 13C^{13} \text{C}) is critical for verifying backbone connectivity and substituent positions. IR spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight with <5 ppm error. X-ray crystallography, though less common for flexible derivatives, can resolve conformational details in analogs with rigid substituents .

Q. What are the standard protocols for evaluating the stability of indole derivatives under laboratory conditions?

  • Methodological Answer : Stability assessments include monitoring decomposition under varying pH, temperature, and light exposure. For example, accelerated stability studies at 40°C/75% relative humidity over 4 weeks, followed by HPLC analysis, can detect degradation products. Safety data sheets (SDS) recommend storage at -20°C in inert atmospheres to prevent oxidation of indole rings .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of indole-carboxamide derivatives with complex substituents?

  • Methodological Answer : Yield optimization involves screening coupling reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. THF). For example, bulky substituents on the indole ring may require longer reaction times (24–48 hours) at 50°C. Protecting groups (e.g., Boc for amines) can mitigate side reactions. Evidence from indole analogs shows yields ranging from 6% to 17% depending on electronic effects of substituents like nitro or methoxy groups .

Q. What strategies resolve contradictions between theoretical (DFT-calculated) and experimental spectroscopic data for indole derivatives?

  • Methodological Answer : Discrepancies in vibrational spectra (e.g., IR/NMR shifts) are addressed by refining computational models. For instance, hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets improve agreement between calculated and observed 1H-NMR^1 \text{H-NMR} chemical shifts. Solvent effects (PCM models) and conformational averaging must be incorporated to match experimental data within ±0.3 ppm .

Q. How do structural modifications (e.g., halogenation, methoxy groups) influence the anticancer activity of indole-carboxamides?

  • Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -NO2_2) enhance binding to apoptotic targets like Bcl-2/Mcl-1 by increasing electrophilicity. Methoxy groups improve solubility but may reduce membrane permeability. In vitro assays (e.g., MTT against MCF-7 cells) show IC50_{50} values correlating with substituent bulk and polarity .

Q. What advanced techniques are used to study the metabolic stability and pharmacokinetics of indole-carboxamides?

  • Methodological Answer : Microsomal stability assays (e.g., liver microsomes from rats or humans) quantify metabolic degradation rates. LC-MS/MS tracks parent compound depletion and metabolite formation. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration, critical for CNS-targeted analogs. Cytochrome P450 inhibition studies (CYP3A4, CYP2D6) assess drug-drug interaction risks .

Q. How can researchers address conflicting biological activity data across different cell lines or assay conditions?

  • Methodological Answer : Contradictions arise due to cell-specific expression of targets (e.g., Bcl-2 vs. Mcl-1 dominance). Normalization to housekeeping genes (e.g., GAPDH) in qPCR and Western blotting ensures consistent protein quantification. Orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3/7 activation) validate mechanisms. Dose-response curves across multiple cell lines (e.g., HeLa, A549) identify context-dependent effects .

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